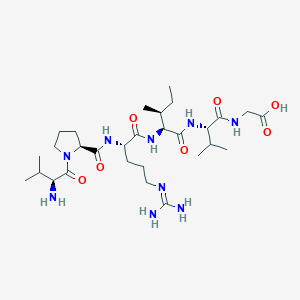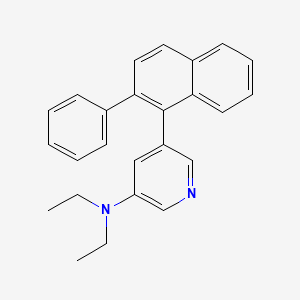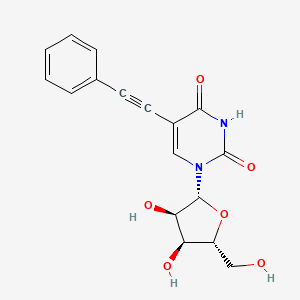
5-Amino-2-(trifluoromethylsulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(trifluoromethylsulfonyl)benzonitrile: is an organic compound with the molecular formula C8H5F3N2O2S It is characterized by the presence of an amino group, a trifluoromethylsulfonyl group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group The trifluoromethylsulfonyl group is then introduced through a sulfonylation reaction
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may impart desirable pharmacological properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the amino group can form hydrogen bonds, while the trifluoromethylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the sulfonyl group.
2-Amino-5-(trifluoromethylsulfonyl)benzonitrile: Positional isomer with different placement of functional groups.
4-Amino-2-(trifluoromethylsulfonyl)benzonitrile: Another positional isomer with the amino group in a different position.
Uniqueness: 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile is unique due to the presence of both the trifluoromethylsulfonyl and nitrile groups on the same aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
914776-40-2 |
|---|---|
Molekularformel |
C8H5F3N2O2S |
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
5-amino-2-(trifluoromethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 |
InChI-Schlüssel |
RDJPWNLKLJCBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C#N)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
